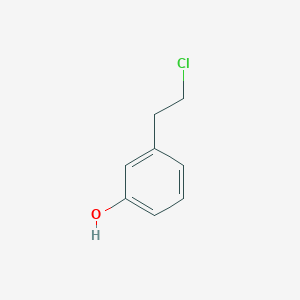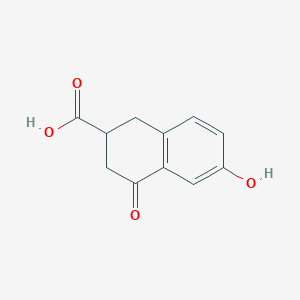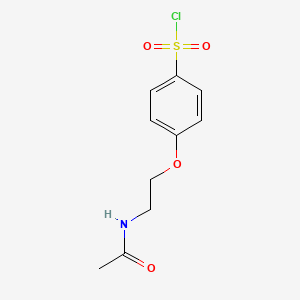
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is a derivative of benzene sulfonyl chloride, characterized by the presence of an acetamidoethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-acetamidoethanol under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Nitrated and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules and the synthesis of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride: Similar structure but with an ethyl group instead of an ethoxy group.
4-(2-Ethoxyacetamido)benzene-1-sulfonyl chloride: Similar structure but with an ethoxyacetamido group.
Uniqueness
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the acetamidoethoxy group enhances its solubility and reactivity compared to other sulfonyl chlorides .
Propiedades
Fórmula molecular |
C10H12ClNO4S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
4-(2-acetamidoethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-8(13)12-6-7-16-9-2-4-10(5-3-9)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
Clave InChI |
DLXHPUCYAINMBV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




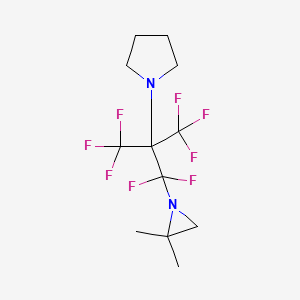


![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

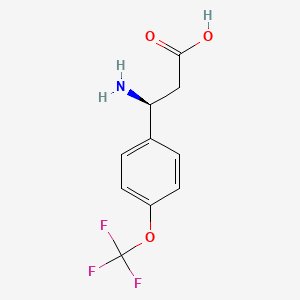
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
